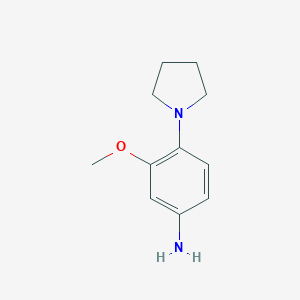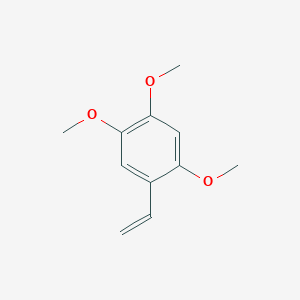
2,4,5-Trimethoxystyrene
Vue d'ensemble
Description
2,4,5-Trimethoxystyrene is a chemical compound with the molecular formula C11H14O3 . It is a derivative of styrene and contains three methoxy groups attached to the benzene ring .
Synthesis Analysis
The biosynthesis of 2,4,5-Trimethoxystyrene in plants involves a sequence of reactions starting with L-phenylalanine, cinnamic acid, ferulic acid, 2,4,5-trimethoxycinnamic acid, which then decarboxylates to form 2,4,5-trimethoxystyrene . The enzymatic conversion assays indicated decarboxylation of 2,4,5-trimethoxycinnamic acid into 2,4,5-trimethoxystyrene .Molecular Structure Analysis
The molecular structure of 2,4,5-Trimethoxystyrene consists of a benzene ring with three methoxy groups (OCH3) at positions 2, 4, and 5, and a vinyl group (C2H3) attached to the ring .Chemical Reactions Analysis
In the biosynthesis of pellucidin A in Peperomia pellucida, 2,4,5-trimethoxystyrene is photochemically dimerized to produce pellucidin A . This suggests that 2,4,5-trimethoxystyrene can undergo [2+2] cycloaddition reactions under UV light .Applications De Recherche Scientifique
Pest Control : 2,4,5-Trimethoxystyrene exhibits significant insecticidal properties. For instance, it has been found to cause total mortality of pests like Callosobruchus maculatus and Sitophilus zeamais on cowpea and maize, respectively, with no progeny production in treated grains (Koona & Bouda, 2004).
Polymer Science : The compound has been used in polymerization studies. For example, its derivative 3,4,5-trimethoxystyrene was polymerized using cyanomethyl dodecyl trithiocarbonate, resulting in polymers with a wide molecular weight range and significant antioxidant activities (Zhan, Ejima, & Yoshie, 2016).
Organic Synthesis : In organic synthesis, derivatives of 2,4,5-Trimethoxystyrene have been isolated from natural sources and used in various chemical reactions. For instance, sesquiterpene-trimethoxystyrene conjugates have been isolated and used in further chemical studies (Mathouet et al., 2007).
Optical Applications : Studies have also shown the importance of 2,4,5-Trimethoxystyrene derivatives in nonlinear optics. For example, 2,4,5-Trimethoxy-4-nitrochalcone demonstrated significant optical nonlinearities and dynamics, making it potentially useful in photonics and optical applications (Gu et al., 2009).
Antioxidant Properties : Some derivatives have been found to have significant antioxidant properties. For instance, a theoretical study on 2,4,5-trimethoxy chalcones showed their potential as effective radical scavengers (Wang et al., 2015).
Biosynthesis Studies : In the field of plant science, 2,4,5-Trimethoxystyrene plays a role in the biosynthesis of certain compounds. A study on Peperomia pellucida showed its involvement in the formation of pellucidin A through photochemical reactions (de Moraes & Kato, 2021).
Orientations Futures
Research suggests that the production of plant secondary metabolites like 2,4,5-trimethoxystyrene can be modified depending on the type of rhizobacteria inoculated . This opens up new possibilities for the use of this compound in various applications, including its potential use as a natural insecticide .
Propriétés
IUPAC Name |
1-ethenyl-2,4,5-trimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-5-8-6-10(13-3)11(14-4)7-9(8)12-2/h5-7H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAINMNHDGRVBQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170051 | |
| Record name | 2,4,5-Trimethoxystyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trimethoxystyrene | |
CAS RN |
17598-03-7 | |
| Record name | 2,4,5-Trimethoxystyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5-Trimethoxystyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



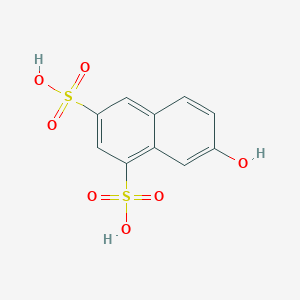
![Silane, trimethyl[2-(phenylthio)ethoxy]-](/img/structure/B91817.png)
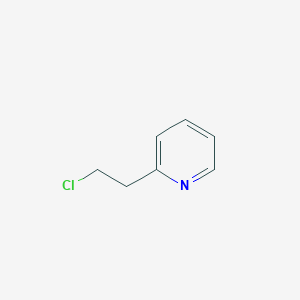
![[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91824.png)
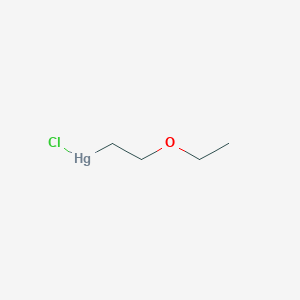
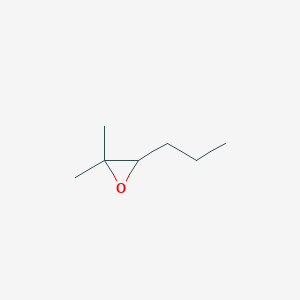
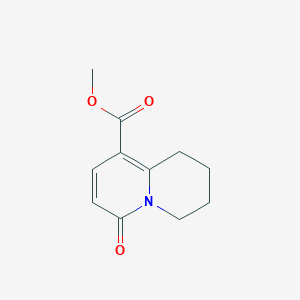
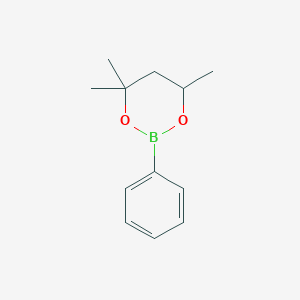
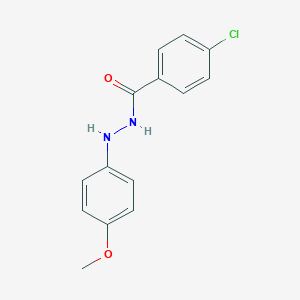
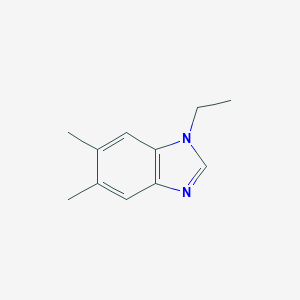
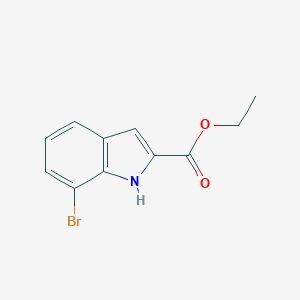
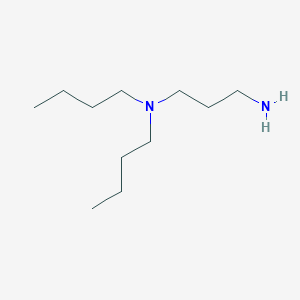
![1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B91834.png)
